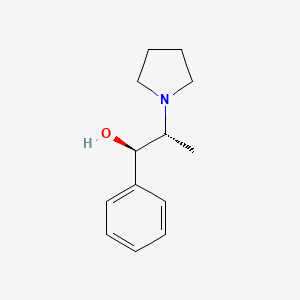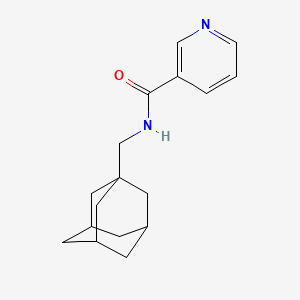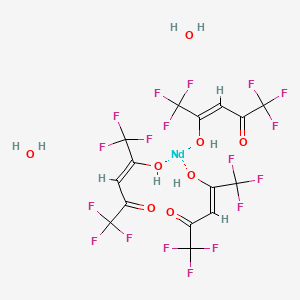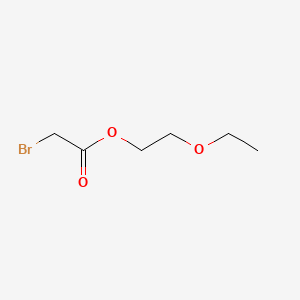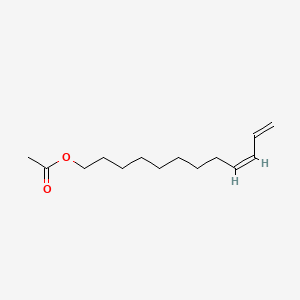
(Z)-Dodeca-9,11-dienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dodeca-9,11-dienyl acetate: is an organic compound characterized by its unique structure, which includes a dodecane backbone with double bonds at the 9th and 11th positions in the Z-configuration, and an acetate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodeca-9,11-dienyl acetate typically involves the use of alkenyl halides and acetates. One common method is the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently .
化学反応の分析
Types of Reactions:
Oxidation: (Z)-Dodeca-9,11-dienyl acetate can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol (MeOH).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Various esters and ethers.
科学的研究の応用
Chemistry: In chemistry, (Z)-Dodeca-9,11-dienyl acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its role in pheromone signaling in insects. It is used to study the behavior and communication of certain moth species .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industry, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
作用機序
The mechanism of action of (Z)-Dodeca-9,11-dienyl acetate in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that results in behavioral changes, such as attraction or repulsion .
類似化合物との比較
(Z)-11-Hexadecenyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z)-3-Hexenyl acetate: A plant volatile compound with a shorter carbon chain and different double bond positions.
Uniqueness: What sets (Z)-Dodeca-9,11-dienyl acetate apart is its specific double bond configuration and chain length, which confer unique chemical and biological properties. Its specific interaction with insect olfactory receptors makes it a valuable tool in pest management and ecological studies .
特性
CAS番号 |
51760-35-1 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
[(9Z)-dodeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4- |
InChIキー |
ARPQLVHCERGNAB-PLNGDYQASA-N |
異性体SMILES |
CC(=O)OCCCCCCCC/C=C\C=C |
正規SMILES |
CC(=O)OCCCCCCCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


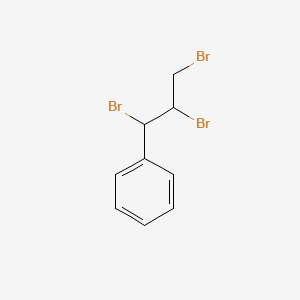
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
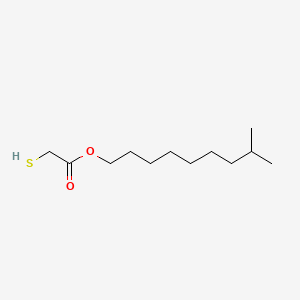
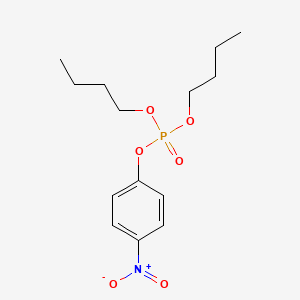
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
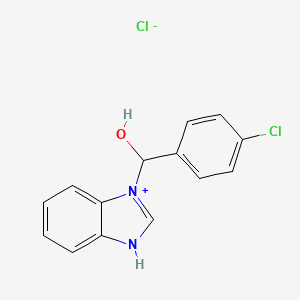
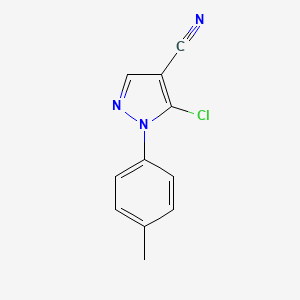
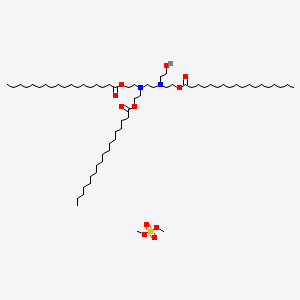
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
